Regioisomer Lipophilicity: 1,2,4- vs. 1,3,4-Oxadiazole
In a systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched molecular pairs across the AstraZeneca compound collection, Boström et al. (2012) demonstrated that the 1,2,4-oxadiazole isomer exhibits substantially higher lipophilicity than its 1,3,4-oxadiazole counterpart in virtually all cases [1]. The median log D difference between the two regioisomeric series is approximately 1.2 log D units (box-plot analysis, Figure 6b of the publication); an order-of-magnitude difference that directly translates to predicted differences in membrane permeability, CNS penetration potential, and plasma protein binding [1]. The target compound, being a 1,2,4-oxadiazole, benefits from this higher intrinsic lipophilicity, which is further modulated by the cyclopropyl substituent. By contrast, switching to a 1,3,4-oxadiazole regioisomer (e.g., 2-cyclopropyl-1,3,4-oxadiazole analogs) would predictably reduce log D by approximately 1 log unit, potentially compromising blood-brain barrier penetration for CNS-targeted programs [1].
| Evidence Dimension | Lipophilicity (log D) difference between oxadiazole regioisomers |
|---|---|
| Target Compound Data | 1,2,4-oxadiazole regioisomer series: higher log D (median value for class, specific compound LogP reported as 1.106 by Chemsrc; -0.84 by Hit2Lead via computational method) |
| Comparator Or Baseline | 1,3,4-oxadiazole matched pair series: ~1.2 log D units lower (median difference across AstraZeneca compound collection) |
| Quantified Difference | Median Δ log D ≈ 1.2 units (approximately 16-fold difference in lipophilicity on a linear scale) |
| Conditions | Matched molecular pair analysis of AstraZeneca corporate compound collection; log D measured by standard shake-flask or chromatographic methods (Boström et al., J. Med. Chem. 2012) |
Why This Matters
For CNS-targeted programs, the 1.2 log D unit advantage of the 1,2,4-oxadiazole regioisomer can mean the difference between brain-penetrant and peripherally restricted compounds, making this scaffold the rational choice when CNS exposure is required.
- [1] Boström J, Hogner A, Llinàs A, Wellner E, Plowright AT. Oxadiazoles in Medicinal Chemistry. J Med Chem. 2012;55(5):1817-1830. doi:10.1021/jm2013248 View Source
